(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

Catalog No.
S1900470
CAS No.
70005-89-9
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

CAS Number

70005-89-9

Product Name

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

IUPAC Name

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

YYEZYENJAMOWHW-ZCFIWIBFSA-N

SMILES

CC1(OCC(O1)CCO)C

Canonical SMILES

CC1(OCC(O1)CCO)C

Isomeric SMILES

CC1(OC[C@H](O1)CCO)C

The exact mass of the compound (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS 70005-89-9) is a premium chiral building block derived from (R)-1,2,4-butanetriol[1]. By masking the 1,2-diol as a 2,2-dimethyl-1,3-dioxolane (acetonide) ring, this compound leaves a single primary alcohol available for functionalization. In industrial and advanced synthetic procurement, it is primarily valued for its dual role: it provides robust protection against strong bases and nucleophiles, while its rigid five-membered ring exerts powerful steric influence to direct downstream asymmetric reactions [2]. It is a critical precursor for synthesizing statins, macrolides, and complex polyols where absolute stereocontrol and high organic solubility are mandatory [1].

Substituting this specific acetonide with unprotected (R)-1,2,4-butanetriol or flexible acyclic ethers fundamentally alters the molecule's reactivity and processability [1]. Unprotected triols are highly hydrophilic, causing severe yield losses during aqueous extraction, and their acidic protons destroy organometallic reagents. Furthermore, replacing the rigid acetonide with acyclic protecting groups eliminates the substrate-inherent chiral induction required for highly diastereoselective lithiation [2]. Without the conformational strain of the dioxolane ring, downstream asymmetric borylations and alkylations suffer from collapsed diastereomeric ratios, forcing reliance on expensive external chiral ligands like (-)-sparteine to recover stereocontrol[2].

Substrate-Controlled Diastereoselectivity in Asymmetric Lithiation

In chelation-directed asymmetric lithiation (CDAL), the carbamate derivative of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane utilizes its rigid acetonide ring to dictate stereochemistry [1]. When treated with sec-butyllithium in diethyl ether, it achieves >95% diastereoselectivity (dr) purely through substrate control. In contrast, acyclic protected analogs lack this conformational rigidity, often yielding poor diastereomeric ratios unless expensive external chiral diamines like (-)-sparteine are added [1].

Evidence DimensionDiastereoselectivity (dr) in sec-BuLi lithiation
Target Compound Data>95% dr (substrate-controlled, ligand-free)
Comparator Or BaselineAcyclic protected analogs (require chiral ligands for high dr)
Quantified DifferenceAchievement of >95% dr without external chiral auxiliaries
Conditionssec-BuLi in Et2O at -78 °C

Eliminates the need for costly and toxic chiral ligands like (-)-sparteine during complex asymmetric homologations.

Base Stability and Chemoselectivity in Organometallic Coupling

The acetonide group provides superior stability under strongly basic conditions compared to ester-based protecting groups [1]. During iterative boronic ester homologations and lithiation-borylation sequences, the 1,3-dioxolane ring remains fully intact, allowing for high-yielding (>85%) primary alcohol functionalizations [1]. Ester comparators are prone to nucleophilic attack or unwanted lactonization under these exact organometallic conditions, leading to complex mixtures and significant yield degradation.

Evidence DimensionProtecting group survival in organometallic homologation
Target Compound Data>85% yield of target homologated product with intact acetonide
Comparator Or BaselineEster-protected analogs (susceptible to cleavage/lactonization)
Quantified DifferencePrevention of protecting group cleavage under strong base conditions
ConditionsOrganolithium/boronic ester homologation sequences

Ensures high throughput and prevents late-stage synthesis failure when building complex 1,5-polyol architectures.

Phase Partitioning and Processability During Aqueous Workup

The installation of the 2,2-dimethyl-1,3-dioxolane moiety fundamentally shifts the solubility profile of the parent triol [1]. While unprotected (R)-1,2,4-butanetriol is highly water-soluble and notoriously difficult to extract from aqueous layers, the acetonide-protected compound is highly lipophilic [1]. This allows for rapid, quantitative extraction into standard organic solvents like ethyl acetate or diethyl ether, drastically reducing solvent volumes and processing time during scale-up.

Evidence DimensionOrganic phase extraction efficiency
Target Compound DataQuantitative recovery in standard organic solvents (EtOAc/Et2O)
Comparator Or BaselineUnprotected (R)-1,2,4-butanetriol (highly hydrophilic, poor organic recovery)
Quantified DifferenceSignificant reduction in aqueous phase product loss and extraction solvent volume
ConditionsStandard aqueous workup and liquid-liquid extraction

Dramatically lowers solvent costs and processing time in industrial-scale purification workflows.

Precursor for Iterative Boronic Ester Homologation

The compound is the optimal starting material for synthesizing complex 1,5-polyols and macrolides. Its rigid acetonide ring provides the necessary steric bulk to direct highly diastereoselective lithiation-borylation reactions without requiring external chiral ligands [1].

Synthesis of Statin Side Chains and Chiral Drugs

As a protected chiral building block, it is heavily utilized in the pharmaceutical industry to construct the stereocenters of statin drugs and other bioactive molecules. The acetonide survives the strong basic conditions used in chain elongation, ensuring high enantiomeric purity in the final active pharmaceutical ingredient [2].

Substrate-Controlled Asymmetric Allylation

In advanced methodology development, its carbamate derivative is used to generate alpha-substituted allylic boranes. The conformational strain of the 1,3-dioxolane ring forces a specific transition state, making it the preferred reagent for achieving >95% diastereoselectivity in the synthesis of anti-homoallylic alcohols[2].

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

Dates

Last modified: 08-16-2023

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